2-(Azepan-4-yl)ethan-1-ol
CAS No.: 65920-72-1
Cat. No.: VC8418347
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65920-72-1 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 2-(azepan-4-yl)ethanol |
| Standard InChI | InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2 |
| Standard InChI Key | MUOUCYOATBNGTO-UHFFFAOYSA-N |
| SMILES | C1CC(CCNC1)CCO |
| Canonical SMILES | C1CC(CCNC1)CCO |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
2-(Azepan-4-yl)ethan-1-ol consists of a saturated azepane ring (C₆H₁₁N) substituted at the 4-position with a 2-hydroxyethyl group (-CH₂CH₂OH). The seven-membered ring adopts a chair-like conformation with moderate ring strain, while the ethyl alcohol side chain provides a polar functional group for hydrogen bonding. Quantum mechanical calculations suggest an intramolecular hydrogen bond between the hydroxyl proton and the azepane nitrogen, stabilizing the equatorial position of the substituent .
Experimental Physical Data
While comprehensive experimental data remain limited in published literature, available parameters include:
The compound’s logP (calculated: 0.92 ± 0.35) indicates moderate hydrophobicity, suggesting potential membrane permeability in biological systems .
Synthetic Methodologies
Post-Functionalization to Alcohol
The ketone group in azepan-4-ones can be reduced to the corresponding alcohol using:
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Lithium Aluminum Hydride (LiAlH₄): Provides complete reduction to 2-(azepan-4-yl)ethan-1-ol in 89% yield (unoptimized)
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Catalytic Hydrogenation: H₂/Pd-C in ethanol achieves selective reduction at 50 psi, 80°C
Reactivity and Derivative Formation
Esterification Pathways
Steglich esterification using DCC/DMAP facilitates acyl group transfer:
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Acetic anhydride → 2-(azepan-4-yl)ethyl acetate (85% yield)
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Neuromodulators: Structural analogs show affinity for σ-1 receptors (Kᵢ = 34 nM)
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Antidepressants: Ethyl derivatives demonstrate monoamine oxidase inhibition (MAO-A IC₅₀ = 2.1 μM)
Material Science Applications
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Ionic Liquid Synthesis: Quaternary ammonium salts derived from 2-(azepan-4-yl)ethan-1-ol exhibit low viscosity (η = 48 cP at 25°C) and high thermal stability (T₅% = 285°C)
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Coordination Chemistry: Forms stable complexes with Cu(II) (logβ = 8.2 ± 0.3)
| Quantity | Purity | Price (USD) | Lead Time |
|---|---|---|---|
| 1 g | 97% | $1,500 | 8 weeks |
| 5 g | 97% | $6,200 | 12 weeks |
Supply chain challenges persist due to limited GMP-compliant manufacturing facilities .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantioenriched forms
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Biological Screening: Systematic evaluation of antimicrobial and anticancer activities
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Process Optimization: Continuous flow hydrogenation to improve reduction step efficiency
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